molecular formula C22H24ClN3O4S2 B5168540 N-[6-chloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-yl]-4-methoxybenzenesulfonamide

N-[6-chloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-yl]-4-methoxybenzenesulfonamide

Cat. No.: B5168540
M. Wt: 494.0 g/mol
InChI Key: WMFXNADUSLYWET-UHFFFAOYSA-N
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Description

N-[6-chloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-yl]-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a propoxyphenylmethyl group, along with a methoxybenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-yl]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-yl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

N-[6-chloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-yl]-4-methoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-chloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-yl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-chloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-yl]-4-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-[6-chloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-4-13-30-17-7-5-15(6-8-17)14-19-20(23)24-22(31-3)25-21(19)26-32(27,28)18-11-9-16(29-2)10-12-18/h5-12H,4,13-14H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFXNADUSLYWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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